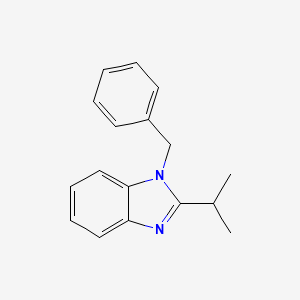![molecular formula C31H31N3O4 B2552452 2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 610757-01-2](/img/structure/B2552452.png)
2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features, which include a naphthalene moiety, a piperazine ring, and a benzo[de]isoquinoline-1,3-dione framework.
Synthesis Analysis
The synthesis of related benzo[de]isoquinoline derivatives has been explored in recent studies. One method involves the reaction of 2-naphthyl ethers with 1,3,5-triazines in polyphosphoric acid to yield 4H-benzo[de]isoquinolin-4-ones . This method showcases the potential for creating complex molecules like the one through multi-component reactions that may involve regioselective changes depending on the reagent quantities used.
Molecular Structure Analysis
While the specific molecular structure analysis of the compound is not provided, the general structure of benzo[de]isoquinoline derivatives has been well-studied. These compounds typically have a planar aromatic system that can affect their electronic properties and reactivity. The presence of a piperazine ring, which is known for its flexibility and ability to adopt various conformations, could influence the overall molecular geometry and potentially the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from related research. For instance, the Heck-mediated synthesis described in one study involves a coupling reaction that could be relevant to the synthesis of the compound . This reaction forms carbamic acid esters, which can undergo further cyclization to yield complex polycyclic structures. Such reactions are indicative of the potential transformations that the compound might undergo, especially when considering functional group interconversions and cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The aromatic systems present in the compound suggest it would have significant π-π interactions, which could affect its solubility and crystallinity. The hydroxy group and the piperazine moiety would contribute to the compound's polarity and could facilitate interactions with biological molecules, potentially making the compound of interest in medicinal chemistry.
Aplicaciones Científicas De Investigación
Luminescent Properties and Electron Transfer
Research into naphthalimide derivatives with piperazine substituents, such as the synthesis of novel model compounds, has shown that these compounds exhibit notable luminescent properties. These properties include fluorescence quantum yields that are characteristic of pH probes, suggesting their potential use in sensing applications. The studies demonstrate that the fluorescence of these compounds can be quenched by a photo-induced electron transfer (PET) process, which can be modulated by protonation or quaternization of the alkylated amine donor. This reveals their potential utility in developing fluorescence-based sensors and probes for various applications (Gan, Chen, Chang, & Tian, 2003).
Anticancer Activity
Synthetic efforts have led to the creation of quinone-based heterocycles exhibiting broad-spectrum anticancer activity. By reacting amidrazones with 2-chloro-1,4-benzoquinone and other compounds, researchers have developed structures that show significant activity against various cancer cell lines, including melanoma, ovarian, and lung cancers. This research underscores the potential of naphthalimide and related derivatives as frameworks for developing novel anticancer drugs (Aly, Hassan, Mohamed, Ramadan, Abd El-Aal, Bräse, & Nieger, 2020).
Receptor Affinity and Imaging Applications
The synthesis of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives incorporating an environment-sensitive fluorescent moiety has shown high receptor affinity, particularly for the 5-HT1A receptors, along with good fluorescence properties. This suggests their use in receptor imaging and potential therapeutic applications, further highlighting the diverse utility of naphthalimide derivatives in biomedical research (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Halocyclization and Chemical Synthesis
The halocyclization of naphthalimide derivatives has been explored, providing a pathway to synthesize various halogenated compounds. This process highlights the compound's versatility as a precursor for synthesizing a wide range of chemically interesting and potentially bioactive molecules (Zborovskii, Orysyk, Staninets, & Bon, 2011).
Biological Applications
Research into the synthesis and characterization of compounds containing lawsone, utilizing halo-reagents, has shown the potential of these derivatives in biological applications. This includes antioxidant and antitumor activities, demonstrating the broader applicability of naphthalimide derivatives in therapeutic contexts (Hassanien, Abd El-Ghani, & Elbana, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[4-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4/c35-25(21-38-26-12-11-22-5-1-2-6-24(22)19-26)20-33-15-13-32(14-16-33)17-18-34-30(36)27-9-3-7-23-8-4-10-28(29(23)27)31(34)37/h1-12,19,25,35H,13-18,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOPHIYNQOGISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC6=CC=CC=C6C=C5)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2552372.png)
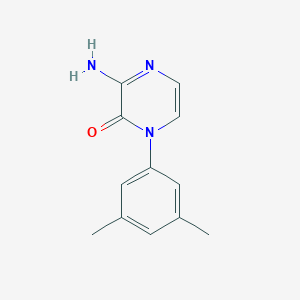

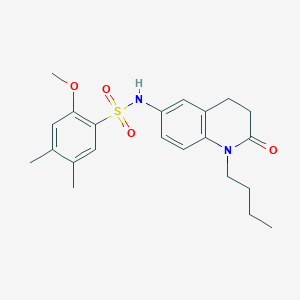
![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

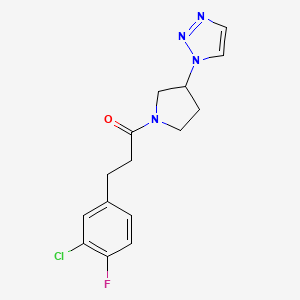
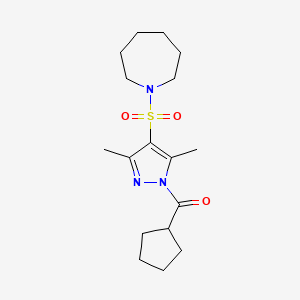

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)
![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)
